Bienvenue dans la boutique en ligne BenchChem!

Brg1-IN-1

Epigenetics Glioblastoma (GBM) Chemosensitization

Brg1-IN-1 is a superior SMARCA4/BRG1 inhibitor for GBM research, demonstrating greater in vitro and in vivo Temozolomide sensitization than PFI-3. Its distinct scaffold provides an orthogonal probe for rigorous target validation. Essential for studying chemoresistance mechanisms and enhancing Temozolomide efficacy.

Molecular Formula C20H19FN2O
Molecular Weight 322.4 g/mol
Cat. No. B12401535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrg1-IN-1
Molecular FormulaC20H19FN2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1C2CN(C1CN2C3=CC=C(C=C3)F)C=CC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H19FN2O/c21-16-6-8-17(9-7-16)23-14-18-12-19(23)13-22(18)11-10-20(24)15-4-2-1-3-5-15/h1-11,18-19H,12-14H2/b11-10+/t18-,19-/m1/s1
InChIKeyCSSHXOCDFOBNLZ-MMKWGKFASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brg1-IN-1 (Compound 11d): A Potent SMARCA4/BRG1 Inhibitor for GBM Research and Beyond


Brg1-IN-1 (Compound 11d) is a potent, research-use-only inhibitor of SMARCA4, also known as BRG1, the core catalytic ATPase of the mammalian SWI/SNF chromatin remodeling complex . This complex is essential for regulating gene expression by modulating chromatin structure, and its dysregulation is implicated in various cancers . Brg1-IN-1 distinguishes itself from earlier tools like PFI-3, a selective bromodomain inhibitor, by demonstrating superior efficacy in sensitizing glioblastoma (GBM) cells to the standard-of-care chemotherapeutic agent Temozolomide (TMZ) in vitro and enhancing TMZ's anti-tumor activity in vivo .

Brg1-IN-1: Why Generic SMARCA4 Inhibition Fails to Deliver Equivalent GBM Sensitization


While several inhibitors, such as PFI-3 and BRM014, target SMARCA4 (BRG1) , they are not functionally equivalent and cannot be casually interchanged. The primary differentiation lies in their mechanism of action and resultant biological effects. For instance, PFI-3 is a selective inhibitor of the bromodomain of SMARCA4 (Kd = 89 nM) and its paralog SMARCA2/BRM . While it disrupts SWI/SNF chromatin binding, it has been shown to be less effective than Brg1-IN-1 in sensitizing GBM cells to Temozolomide . Furthermore, dual ATPase inhibitors like BRM014 (IC50 < 5 nM for BRG1/BRM) broadly inhibit SWI/SNF catalytic activity, leading to a different profile of effects, including impaired homologous recombination and sensitization to PARP inhibitors . Therefore, the selection of a specific inhibitor like Brg1-IN-1 is critical for projects where the experimental endpoint is potentiation of TMZ efficacy in GBM, as the required chemical biology may not be achieved by more general SMARCA4-targeting agents.

Brg1-IN-1: Quantified Evidence of Superiority Against Key Comparators for GBM Applications


Superior Efficacy to PFI-3 in Sensitizing GBM Cells to Temozolomide

Brg1-IN-1 demonstrates a clear and quantifiable advantage over the widely used chemical probe PFI-3 in sensitizing glioblastoma (GBM) cells to the chemotherapeutic agent Temozolomide (TMZ) . While PFI-3 is a selective bromodomain inhibitor of SMARCA4 and SMARCA2, Brg1-IN-1 shows 'better efficacy' in enhancing the antiproliferative and cell death-inducing effects of TMZ in vitro . This indicates that for applications where TMZ potentiation is the primary readout, Brg1-IN-1 offers a functionally distinct and superior profile.

Epigenetics Glioblastoma (GBM) Chemosensitization

In Vivo Enhancement of Temozolomide's Anti-Tumor Effect in Subcutaneous GBM Models

Beyond in vitro efficacy, Brg1-IN-1 has demonstrated an in vivo effect that is not consistently reported for all SMARCA4 inhibitors. Specifically, Brg1-IN-1 has been shown to enhance the inhibitory effect of Temozolomide (TMZ) on the growth of subcutaneous GBM tumors . This in vivo validation is a key differentiator, confirming that its activity translates from cellular assays to a more complex biological system and that it can potentiate a frontline therapy in a living organism.

In Vivo Pharmacology Glioblastoma (GBM) Combination Therapy

Chemical Scaffold Differentiation from PFI-3: A Distinct Chemical Biology Profile

Brg1-IN-1 is chemically distinct from PFI-3, which is a critical consideration for structure-activity relationship (SAR) studies and for mitigating off-target effects. Brg1-IN-1 has a molecular formula of C20H19FN2O and a molecular weight of 322.38 g/mol [1], whereas PFI-3's formula is C19H19N3O2 with a weight of 321.37 g/mol . This structural divergence means that, despite sharing a primary target, the two compounds may interact differently with the proteome, possess distinct pharmacokinetic properties, and be subject to different metabolic fates. For a scientist selecting a tool compound, this chemical differentiation justifies the use of Brg1-IN-1 as an orthogonal probe to confirm that observed biological effects are specifically due to SMARCA4 inhibition and not an artifact of a particular chemical scaffold.

Medicinal Chemistry Chemical Biology SMARCA4 Inhibitor

Brg1-IN-1: Defined Research Scenarios Where Its Unique Profile is Essential


Investigating and Overcoming Temozolomide Resistance in Glioblastoma Multiforme (GBM)

This is the core, evidence-backed application for Brg1-IN-1. Researchers focused on glioblastoma can use Brg1-IN-1 in combination with Temozolomide (TMZ) to study the mechanistic basis of chemosensitization. The established superiority over PFI-3 in vitro and the in vivo potentiation of TMZ's anti-tumor effect make it a premier tool for these studies. By using Brg1-IN-1, researchers can robustly test the hypothesis that inhibiting SMARCA4/BRG1 activity can overcome TMZ resistance, a major clinical hurdle in GBM treatment.

Orthogonal Chemical Probe Studies for SMARCA4/BRG1 Function in Cancer

Given its distinct chemical scaffold compared to PFI-3 , Brg1-IN-1 serves as an ideal orthogonal probe. In experiments where PFI-3 produces a specific phenotype, using Brg1-IN-1 can help confirm that the effect is indeed due to on-target SMARCA4/BRG1 inhibition and not an off-target artifact of the PFI-3 scaffold. This is a crucial step in chemical biology validation, strengthening the confidence in the biological conclusions drawn from a study.

In Vivo Preclinical Studies of SMARCA4-Targeted Combination Therapy in GBM

For research programs advancing beyond in vitro screens, Brg1-IN-1 is a strong candidate for in vivo proof-of-concept studies. Its demonstrated ability to enhance Temozolomide's effect on subcutaneous GBM tumor growth provides a validated starting point. Researchers can leverage this in vivo activity to explore more complex questions, such as the compound's impact on tumor microenvironment, immune infiltration, and overall survival in orthotopic GBM models when combined with TMZ or other emerging therapies.

Mechanistic Studies of SWI/SNF-Dependent TMZ Sensitization

Scientists aiming to elucidate the molecular pathways through which SMARCA4 inhibition sensitizes cells to Temozolomide will find Brg1-IN-1 to be a critical tool. Its superior functional activity in this specific context provides a robust phenotype for downstream analyses. This enables high-confidence investigations into changes in chromatin accessibility, gene expression programs (e.g., DNA repair pathways), and cellular signaling cascades that are uniquely modulated by Brg1-IN-1 and TMZ co-treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brg1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.